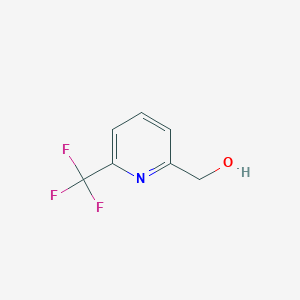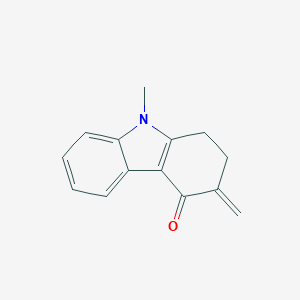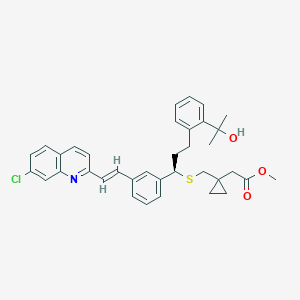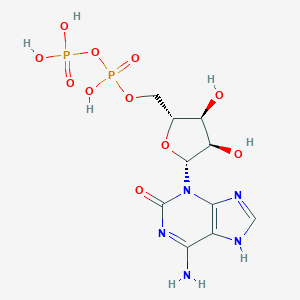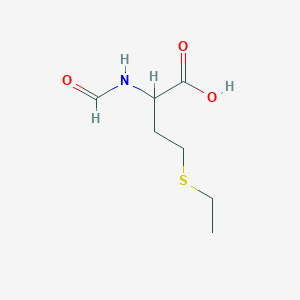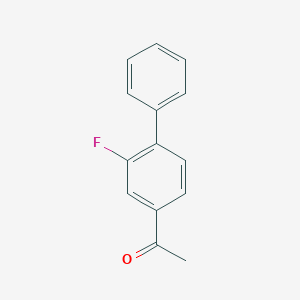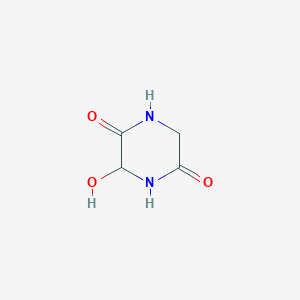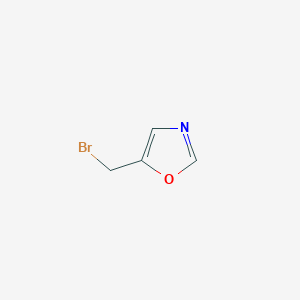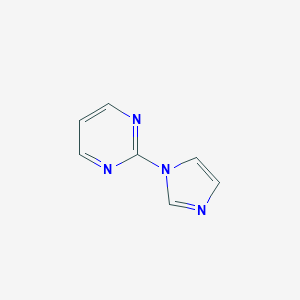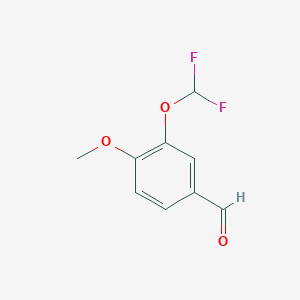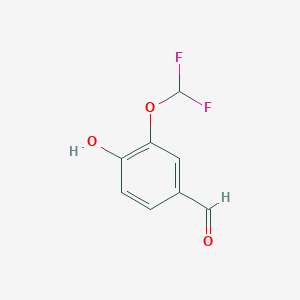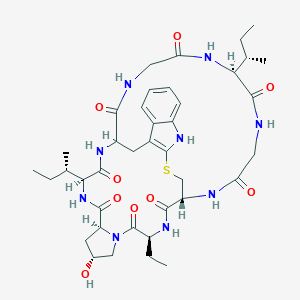![molecular formula C7H10O2 B143722 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone CAS No. 129137-87-7](/img/structure/B143722.png)
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone, also known as DPE, is an organic compound that belongs to the family of pyranones. It is widely used in scientific research due to its unique chemical properties. DPE is a colorless liquid that has a sweet odor.
作用机制
The mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. This compound can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and epoxides. The resulting products can have various biological activities.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been found to have antifungal and antibacterial properties. In addition, this compound has been found to have chiral recognition properties, which make it useful in asymmetric catalysis.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, which makes it useful in a wide range of scientific research. Another advantage is its high yield from the synthesis methods. However, one limitation of using this compound is its toxicity. This compound is toxic and should be handled with care in the lab.
未来方向
There are many future directions for the use of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in scientific research. One direction is the synthesis of new pyranone derivatives with novel biological activities. Another direction is the development of new chiral ligands for asymmetric catalysis. This compound can also be used in the synthesis of new inhibitors for cancer-related enzymes and in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a versatile organic compound that has many applications in scientific research. It is used as a building block for the synthesis of various organic compounds and has been found to have various biological activities. This compound has many advantages, including its high yield from synthesis methods, but it also has limitations due to its toxicity. Future research on this compound can lead to the development of new drugs and new applications in various fields of science.
合成方法
There are several methods to synthesize 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone. The most common method is the reaction between 2-hydroxyethyl sulfide and acetaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 2-hydroxyethyl sulfide with acetic anhydride in the presence of a base catalyst. The yield of this compound from these methods is typically around 60-70%.
科学研究应用
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pyranone derivatives, which have been found to have various biological activities. This compound has been used in the synthesis of inhibitors for cancer-related enzymes and as a starting material for the synthesis of anti-inflammatory drugs. This compound is also used in the synthesis of chiral ligands for asymmetric catalysis.
属性
CAS 编号 |
129137-87-7 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
1-[(2R)-3,4-dihydro-2H-pyran-2-yl]ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
InChI 键 |
AOFHZPHBPUYLAG-SSDOTTSWSA-N |
手性 SMILES |
CC(=O)[C@H]1CCC=CO1 |
SMILES |
CC(=O)C1CCC=CO1 |
规范 SMILES |
CC(=O)C1CCC=CO1 |
同义词 |
Ethanone, 1-(3,4-dihydro-2H-pyran-2-yl)-, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



